molecular formula C18H25N5O3 B5557036 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide

Cat. No. B5557036
M. Wt: 359.4 g/mol
InChI Key: LBUZIVZBCDBJNR-UHFFFAOYSA-N
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Description

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide is a compound with potential implications in various fields of chemistry and pharmacology. It belongs to a class of compounds known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from basic chemical precursors. A similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized by condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. This intermediate was prepared through a series of reactions involving methyl 3-aminothiophene-2-carboxylate, urea, phosphorus oxychloride, and ethane-1,2-diamine (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using crystallography and density functional theory (DFT). For the mentioned compound, X-ray diffraction was used to determine the crystal structure, which belonged to the tetragonal system. DFT was employed to compare optimized geometric bond lengths and bond angles with X-ray diffraction values (Huang et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives, which are structurally similar to the compound , often exhibit a range of chemical reactivities. For example, synthesis and reactivity studies of related compounds have shown the formation of various tricyclic derivatives under different reaction conditions (Kostenko et al., 2008).

Physical Properties Analysis

The physical properties of such compounds are determined through analytical techniques like IR, UV, and mass spectrometry. These techniques help in understanding the compound's purity, stability, and physical state (Craciun et al., 1998).

Scientific Research Applications

Synthesis and Material Development

  • Polyimides Synthesis : Research includes the synthesis of new diamines, such as 1,2-di(p-aminophenyloxy)ethylene, and their polymerization with various anhydrides, yielding polymers with high solubility and thermal stability, beneficial in material sciences and engineering (Butt et al., 2005).

Biological and Medical Applications

  • Anticancer Activity : Studies show compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibiting significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications in oncology (Huang et al., 2020).

  • Anti-Inflammatory and Analgesic Agents : Research on novel compounds derived from visnaginone and khellinone shows significant anti-inflammatory and analgesic activities. These findings could contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Antibacterial and Anti-HIV Agents : Synthesis of derivatives of 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and their evaluation for antibacterial and anti-HIV activities highlight the compound's potential in developing new antimicrobial and antiviral therapies (Patel & Chikhalia, 2006).

  • Antipsychotic Agents : Studies on derivatives like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide reveal their potential as antipsychotic agents. Their particular binding properties to dopamine receptors could be advantageous in treating psychiatric disorders (Högberg et al., 1990).

  • Antidepressant and Nootropic Agents : Certain derivatives have shown promising antidepressant and nootropic activities, suggesting their potential in treating mood disorders and cognitive impairments (Thomas et al., 2016).

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-5-19-16-10-12(2)22-18(23-16)21-9-8-20-17(24)13-6-7-14(25-3)15(11-13)26-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZIVZBCDBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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